3,5-difluoro-N-(3-methoxypropyl)benzamide
Overview
Description
3,5-difluoro-N-(3-methoxypropyl)benzamide is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.09143498 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles are crucial in the pharmaceutical and agrochemical industries. Research has demonstrated the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This method enables the creation of diverse structures, highlighting the synthetic potential of fluorinated benzamides in developing novel compounds with potential applications in drug discovery and agrochemicals (Jia-Qiang Wu et al., 2017).
Fluorination Protocols in Medicinal Chemistry
An innovative fluorination protocol utilizing N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter has been developed for the ortho-fluorination of triflamide-protected benzylamines. This method is highly applicable in medicinal chemistry for synthesizing fluorinated compounds, showcasing the importance of fluorinated benzamides in developing new drugs (Xisheng Wang et al., 2009).
Supramolecular Chemistry
In supramolecular chemistry, fluorinated benzamides have been used to create novel organizational motifs. For example, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide forms a unique π-stack surrounded by a triple helical network of hydrogen bonds. Such structures suggest new ways of organizing materials, potentially leading to the development of novel materials with unique properties (M. Lightfoot et al., 1999).
Polyamide Synthesis
In the field of polymer science, fluorinated benzamides are instrumental in synthesizing hyperbranched aromatic polyamides. These polymers exhibit excellent solubility and thermal stability, making them suitable for various applications, including high-performance materials (Gang Yang et al., 1999).
Novel Ligands for Dopamine Receptors
In neuropharmacology, benzamides derived from fluorinated compounds have been explored as novel ligands for dopamine receptors. These studies contribute to the development of new therapeutic agents for neurological disorders, showcasing the potential of fluorinated benzamides in drug design (D. Yang et al., 2000).
Properties
IUPAC Name |
3,5-difluoro-N-(3-methoxypropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-16-4-2-3-14-11(15)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVGWHEFJOMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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